molecular formula C15H20N2O4 B366171 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1042696-40-1

2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No. B366171
M. Wt: 292.33g/mol
InChI Key: UFAPTAYBYWFFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid” is a chemical compound with the CAS Number: 1042696-40-1 . Its molecular formula is C15H20N2O4 and it has a molecular weight of 292.33 . The IUPAC name for this compound is [1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)10-17-8-7-16-15(20)13(17)9-14(18)19/h3-6,13H,2,7-10H2,1H3,(H,16,20)(H,18,19) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.33 . The storage temperature for this compound is ambient .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Research on antioxidants is critical due to their importance across various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are pivotal in determining the antioxidant capacity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, help in analyzing the efficacy of antioxidants in neutralizing free radicals, a property potentially relevant to derivatives of the compound (Munteanu & Apetrei, 2021).

Bacterial Catabolism of Organic Compounds

The study of how bacteria catabolize various organic acids, including indole-3-acetic acid, reveals important bio-remediation and bio-transformation processes. These processes can be crucial for understanding the environmental fate and potential applications of similar compounds in promoting plant growth or in microbial degradation pathways (Laird et al., 2020).

Treatment of Organic Pollutants

The role of redox mediators in enhancing the degradation of recalcitrant organic pollutants highlights a potential application area. Such mediators improve the efficiency of enzymes in breaking down pollutants, suggesting that structurally related compounds might serve as or influence redox mediators in environmental remediation efforts (Husain & Husain, 2007).

Antioxidant Capacity Assays

The ABTS decolorization assay, used for determining the antioxidant capacity of compounds, involves reaction pathways that could be relevant to understanding the antioxidative potential of structurally related compounds. This assay's specificity and relevance to various antioxidants could provide insights into the potential antioxidative applications of the compound (Ilyasov et al., 2020).

Environmental and Biological Activities

Understanding the environmental fate, aquatic effects, and biological activities of various organic and phenolic acids informs about their safety, degradation, and potential therapeutic applications. These insights are crucial for evaluating similar compounds for environmental or pharmaceutical use, suggesting areas where "2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid" might be applied (Staples, 2001; Kitis, 2004).

Safety And Hazards

This compound is classified as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)10-17-8-7-16-15(20)13(17)9-14(18)19/h3-6,13H,2,7-10H2,1H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAPTAYBYWFFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

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